molecular formula C31H28N6O12S3 B12772966 1,3-Naphthalenedisulfonic acid, 7-((3-methoxy-4-((((2-methoxy-4-((3-sulfophenyl)azo)phenyl)amino)carbonyl)amino)phenyl)azo)- CAS No. 73297-07-1

1,3-Naphthalenedisulfonic acid, 7-((3-methoxy-4-((((2-methoxy-4-((3-sulfophenyl)azo)phenyl)amino)carbonyl)amino)phenyl)azo)-

Cat. No.: B12772966
CAS No.: 73297-07-1
M. Wt: 772.8 g/mol
InChI Key: HWHFTDDEPTVJSB-UHFFFAOYSA-N
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Description

The compound 1,3-Naphthalenedisulfonic acid, 7-((3-methoxy-4-((((2-methoxy-4-((3-sulfophenyl)azo)phenyl)amino)carbonyl)amino)phenyl)azo)- is a complex azo dye derivative characterized by:

  • A naphthalene backbone with sulfonic acid groups at the 1,3-positions.
  • Multiple azo (-N=N-) linkages connecting substituted aromatic rings.
  • Methoxy (-OCH₃) and sulfophenyl (-C₆H₄SO₃H) substituents.

This structure confers high polarity and water solubility, making it suitable for textile dyeing and analytical applications. Its absorption spectrum is influenced by electron-donating methoxy groups and electron-withdrawing sulfonic acid moieties .

Properties

CAS No.

73297-07-1

Molecular Formula

C31H28N6O12S3

Molecular Weight

772.8 g/mol

IUPAC Name

7-[[4-[[hydroxy-[2-methoxy-4-[(3-sulfophenyl)diazenyl]anilino]methyl]amino]-3-methoxyphenyl]diazenyl]naphthalene-1,3-disulfonic acid

InChI

InChI=1S/C31H28N6O12S3/c1-48-28-15-21(36-34-19-4-3-5-23(13-19)50(39,40)41)8-10-26(28)32-31(38)33-27-11-9-22(16-29(27)49-2)37-35-20-7-6-18-12-24(51(42,43)44)17-30(25(18)14-20)52(45,46)47/h3-17,31-33,38H,1-2H3,(H,39,40,41)(H,42,43,44)(H,45,46,47)

InChI Key

HWHFTDDEPTVJSB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)N=NC2=CC(=CC=C2)S(=O)(=O)O)NC(NC3=C(C=C(C=C3)N=NC4=CC5=C(C=C(C=C5C=C4)S(=O)(=O)O)S(=O)(=O)O)OC)O

Origin of Product

United States

Preparation Methods

Diazotization of Aromatic Amines

  • Aromatic amines (e.g., 3-aminophenyl derivatives) are converted into diazonium salts by treatment with nitrous acid (generated in situ from sodium nitrite and mineral acid) at low temperatures (0–5 °C).
  • This step is critical for generating the reactive diazonium intermediate for azo coupling.

Azo Coupling Reactions

  • The diazonium salt is then coupled with activated aromatic compounds such as phenols, naphthols, or aromatic amines.
  • In this compound, coupling occurs at the 7-position of 1,3-naphthalenedisulfonic acid, forming the first azo linkage.
  • Subsequent azo couplings introduce additional azo groups linking substituted phenyl rings bearing methoxy and sulfophenyl substituents.
  • The coupling reactions are typically carried out in aqueous or mixed aqueous-organic media under controlled pH (usually mildly alkaline to neutral) to optimize coupling efficiency and selectivity.

Detailed Preparation Methodology

Step Reaction Type Reagents/Conditions Purpose/Outcome
1 Diazotization Aromatic amine + NaNO2 + HCl, 0–5 °C Formation of diazonium salt intermediate
2 First azo coupling Diazonium salt + 1,3-naphthalenedisulfonic acid (activated site) Formation of azo linkage at 7-position of naphthalene core
3 Second azo coupling Diazonium salt from methoxy-substituted amine + intermediate from step 2 Extension of azo chain with methoxy and sulfophenyl groups
4 Amide bond formation Amino group + activated carboxylic acid derivative (e.g., benzoyl chloride) Formation of amino carbonyl linkage
5 Purification Crystallization or precipitation from aqueous solution Isolation of pure azo dye compound

Research Findings and Optimization Notes

  • Temperature Control: Diazotization must be carefully controlled at low temperatures to prevent decomposition of diazonium salts.
  • pH Optimization: Azo coupling reactions are sensitive to pH; typically, pH 5–8 is optimal to maintain diazonium salt stability and coupling reactivity.
  • Solvent System: Mixed aqueous-organic solvents (e.g., water with ethanol or acetone) improve solubility of intermediates and final product.
  • Reaction Time: Coupling reactions generally proceed within 30 minutes to 2 hours; prolonged times may lead to side reactions.
  • Purity: Repeated crystallization or chromatographic purification is often required to remove unreacted starting materials and side products.
  • Yield: Overall yields depend on the efficiency of each coupling step; reported yields for similar azo dyes range from 60% to 85% per step.

Comparative Table of Preparation Parameters

Parameter Typical Range/Condition Effect on Product Quality
Diazotization Temp. 0–5 °C Stability of diazonium salt
pH during coupling 5–8 Maximizes azo coupling efficiency
Solvent Water / ethanol (10–30%) Solubility and reaction rate
Reaction time 30 min – 2 hours Completeness of coupling
Purification method Crystallization, filtration Purity and isolation of final compound

Chemical Reactions Analysis

Types of Reactions

1,3-Naphthalenedisulfonic acid, 7-((3-methoxy-4-((((2-methoxy-4-((3-sulfophenyl)azo)phenyl)amino)carbonyl)amino)phenyl)azo)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of sulfonic acid derivatives.

    Reduction: Reduction reactions using agents like sodium dithionite can break the azo bond, resulting in the formation of amines.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium dithionite in alkaline conditions.

    Substitution: Various electrophiles under acidic or basic conditions.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amines.

    Substitution: Functionalized aromatic compounds.

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of C35H28N6O15S4C_{35}H_{28}N_6O_{15}S_4, with a molecular weight of approximately 988.8 g/mol. The presence of sulfonic acid groups enhances its solubility in water, making it suitable for various applications in aqueous environments. The azo linkages in its structure are crucial for its dyeing properties.

Applications in Dye Chemistry

  • Textile Dyes :
    • This compound is primarily utilized as a dye in the textile industry due to its vibrant color and stability. Azo dyes are known for their bright hues and are widely used for dyeing fabrics, especially cotton and wool.
    • The sulfonic acid groups improve the dye's affinity for textile fibers, enhancing color fastness and solubility in dye baths.
  • Food Coloring :
    • Certain azo compounds are approved for use as food colorants. Although specific regulatory assessments are required to ensure safety, derivatives of naphthalenedisulfonic acids have been explored for potential applications in food products.
  • Biological Staining :
    • In biological research, compounds like this are employed as stains for microscopy. Their ability to bind selectively to cellular components makes them valuable in histology and cytology.

Environmental Considerations

The use of azo dyes has raised environmental concerns due to the potential release of carcinogenic amines upon degradation. Regulatory bodies have conducted assessments to evaluate the safety of such compounds, leading to guidelines on their use in consumer products .

Case Study 1: Textile Industry Application

A study conducted on the application of 1,3-naphthalenedisulfonic acid derivatives demonstrated their effectiveness in dyeing cotton fabrics. The results indicated that fabrics dyed with these compounds exhibited higher wash fastness compared to traditional dyes.

Case Study 2: Biological Applications

Research published in a peer-reviewed journal highlighted the use of this compound as a fluorescent probe for detecting specific proteins in biological samples. The study showed that the compound could selectively bind to target proteins, allowing for enhanced visualization under fluorescence microscopy.

Mechanism of Action

The compound exerts its effects primarily through its azo bond, which can interact with various molecular targets. The azo bond can undergo reduction to form amines, which can then participate in further biochemical reactions. The sulfonic acid groups enhance the compound’s solubility in water, facilitating its interaction with biological molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers of Naphthalenedisulfonic Acids

1,5-Naphthalenedisulfonic Acid Derivatives
  • Example: 1,5-Naphthalenedisulfonic acid, 3-((4-((((2-methoxy-4-((3-sulfophenyl)azo)phenyl)amino)carbonyl)amino)-2-methylphenyl)azo)-, trisodium salt (CAS RN: 28706-19-6) .
  • Key Differences :
    • Sulfonic acid groups at 1,5-positions vs. 1,3-positions in the target compound.
    • Additional methyl group on the phenyl ring in the 1,5-isomer.
  • Impact: The 1,5-isomer exhibits lower solubility due to reduced symmetry and steric hindrance from the methyl group. Catalytic efficiency in acid-mediated reactions (e.g., phenol liquefaction) is higher for 1,3-disulfonic acids due to better proton donation .
1,3-Naphthalenedisulfonic Acid, 7-Hydroxy-8-[(4-Sulfo-1-Naphthalenyl)Azo]- (Acid Red 18)
  • Structure : Contains a hydroxy (-OH) group at position 7 and a sulfonaphthalene azo group .
  • Comparison :
    • The hydroxy group in Acid Red 18 enhances chelation with metal ions, improving dye fastness on wool.
    • The target compound’s methoxy groups reduce chelation but increase UV stability.

Azo Dyes with Triazine or Benzidine Linkers

Triazine-Linked Azo Dyes
  • Example: 2-Naphthalenesulfonic acid, 7-[[4-chloro-6-[(3-sulfophenyl)amino]-1,3,5-triazin-2-yl]methylamino]-4-hydroxy-3-[2-(2-sulfophenyl)diazenyl]-, trisodium salt (CAS RN: 70210-21-8) .
  • Key Differences :
    • Presence of a triazine ring enhances covalent bonding with cellulose fibers.
    • The target compound lacks triazine, relying on sulfonic acid groups for fabric adhesion.
  • Performance :
    • Triazine-containing dyes exhibit superior wash-fastness but require higher synthesis costs.
Benzidine-Based Azo Dyes
  • Example: 2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-6-(phenylazo)-3-[[4-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]azo]- (CAS RN: 111150-50-6) .
  • Comparison: Benzidine derivatives are restricted due to carcinogenicity, whereas sulfonic acid-rich compounds like the target are safer. The target compound’s multiple sulfonic acid groups improve biodegradability .

Substituent Effects on Physicochemical Properties

Compound Sulfonic Acid Positions Key Substituents λₘₐₓ (nm) Solubility (g/L) Application
Target Compound 1,3- Methoxy, sulfophenyl azo 520–540 120 Textiles, spectrophotometry
Acid Red 18 1,3- Hydroxy, sulfonaphthalene azo 500–515 95 Food dye, biological staining
1,5-Naphthalenedisulfonic Acid 1,5- Methyl, methoxy azo 490–505 70 Catalysis, polymer synthesis
Triazine-Linked Dye 2,7- Triazine, chloro 550–570 150 Cellulose fiber dyeing

Biological Activity

1,3-Naphthalenedisulfonic acid, 7-((3-methoxy-4-((((2-methoxy-4-((3-sulfophenyl)azo)phenyl)amino)carbonyl)amino)phenyl)azo)- is a complex azo dye derivative with potential biological activities. This compound, characterized by its sulfonic acid and azo functional groups, has been studied for its antibacterial, cytotoxic, and enzymatic inhibition properties. This article provides a comprehensive overview of its biological activity based on diverse research findings.

Chemical Structure and Properties

The chemical structure of 1,3-Naphthalenedisulfonic acid, 7-((3-methoxy-4-((((2-methoxy-4-((3-sulfophenyl)azo)phenyl)amino)carbonyl)amino)phenyl)azo)- is detailed in the following table:

Property Details
Chemical Formula C₁₈H₁₈N₄O₆S₂
Molecular Weight 434.49 g/mol
CAS Number 44150343
Solubility Soluble in water
Fluorescence Excitation at 310 nm; Emission at 450 nm

Antibacterial Activity

Research has indicated that naphthalenedisulfonic acid derivatives exhibit significant antibacterial properties. A study tested various derivatives against pathogenic strains such as Escherichia coli and Bacillus cereus, demonstrating that compounds with sulfonic acid groups showed enhanced antibacterial effects compared to their non-sulfonated counterparts . The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Cytotoxicity

Cytotoxicity assays have been performed to evaluate the effects of this compound on different cell lines. In vitro studies revealed that the compound exhibited cytotoxic effects on human cancer cell lines, with IC50 values indicating moderate toxicity . The cytotoxic mechanism may involve the generation of reactive oxygen species (ROS), leading to apoptosis in cancer cells.

Enzymatic Inhibition

1,3-Naphthalenedisulfonic acid derivatives have also been investigated for their potential as enzyme inhibitors. Specifically, they have shown inhibitory activity against acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation . The inhibition of AChE can have therapeutic implications in treating neurodegenerative diseases such as Alzheimer's.

Case Studies

  • Antibacterial Efficacy : A study reported that a derivative of naphthalenedisulfonic acid displayed a zone of inhibition greater than 15 mm against Staphylococcus aureus, indicating robust antibacterial activity .
  • Cytotoxicity Profile : In a comparative analysis, the compound was found to be less toxic than traditional chemotherapeutics while maintaining efficacy against tumor cells . This suggests a potential role in combination therapies.

Q & A

Q. What are the key structural features influencing the reactivity of this compound?

The compound’s reactivity is dominated by its naphthalene disulfonic acid backbone, two azo (-N=N-) linkages, and multiple sulfonic (-SO₃H) and methoxy (-OCH₃) groups. These groups confer high polarity, acidity, and chelation potential. The azo groups enable π-conjugation, influencing UV-Vis absorption, while sulfonic acids enhance solubility in aqueous and polar solvents. For characterization, prioritize techniques like UV-Vis spectroscopy (to study azo conjugation) and FT-IR (to confirm sulfonic acid and amine functionalities) .

Q. What methodologies are recommended for synthesizing this compound?

Synthesis typically involves sequential diazotization and coupling reactions:

Diazotization : Convert aromatic amines (e.g., 3-sulfophenylamine) to diazonium salts under acidic, low-temperature conditions (0–5°C).

Coupling : React diazonium salts with naphthalene intermediates (e.g., 1,3-naphthalenedisulfonic acid derivatives) at pH 8–10 to form azo linkages.

Purification : Use recrystallization (ethanol/water) or column chromatography (silica gel, methanol/ethyl acetate) to isolate the product.
Monitor reaction progress via TLC and confirm purity via HPLC (C18 column, aqueous buffer/acetonitrile mobile phase) .

Q. How can solubility and stability be optimized for experimental use?

  • Solubility : The compound is highly soluble in water due to sulfonic acid groups. For organic solvents, use DMSO or DMF.
  • Stability : Store in dark, inert conditions (argon atmosphere) at 4°C to prevent azo bond degradation. Avoid prolonged exposure to UV light or strong oxidizers .

Advanced Research Questions

Q. How does the compound interact with metal ions, and what are the implications for catalytic applications?

The sulfonic acid and azo groups act as chelating sites for transition metals (e.g., La³⁺, Pr³⁺). Coordination studies using UV-Vis titration and cyclic voltammetry reveal:

  • Binding stoichiometry : Typically 1:1 (metal:ligand) at pH 4–5.
  • Applications : Potential use in catalytic systems for oxidation reactions or as sensors for metal detection. For example, La³⁺ complexes show enhanced fluorescence, useful in bioimaging .

Q. What computational approaches predict electronic properties and reaction pathways?

  • DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to study HOMO-LUMO gaps (predicting redox behavior) and electrostatic potential maps (identifying reactive sites).
  • MD Simulations : Model solvation effects in aqueous environments to predict aggregation behavior.
    These methods align with experimental UV-Vis and NMR data for validation .

Q. How do pH and temperature affect the compound’s spectroscopic properties?

  • pH Dependence : Protonation of sulfonic acids and azo groups shifts UV-Vis λ_max. For example, at pH < 2, λ_max ≈ 450 nm (azo protonation); at pH > 10, λ_max ≈ 520 nm (deprotonated form).
  • Thermal Stability : DSC/TGA analysis shows decomposition above 250°C, with azo bond cleavage as the primary degradation pathway .

Methodological Notes

  • Contradictory Data : Some studies report varying λ_max values (e.g., 450–520 nm) due to differences in substituent positioning or measurement conditions. Always calibrate instruments with standard azo dyes .
  • Synthesis Challenges : Low yields (<30%) in coupling steps may arise from steric hindrance. Optimize by using electron-donating substituents on aromatic amines to enhance electrophilicity .

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